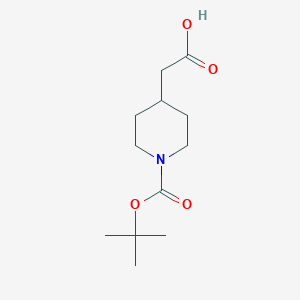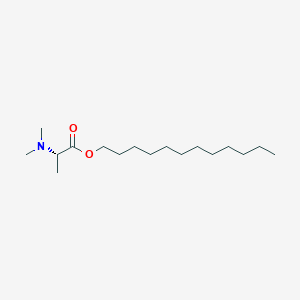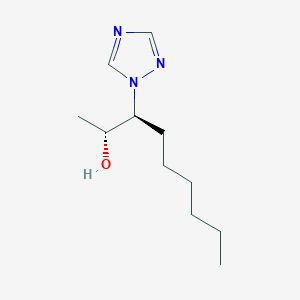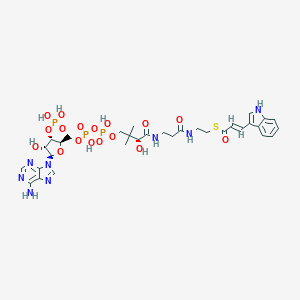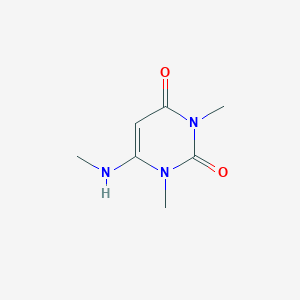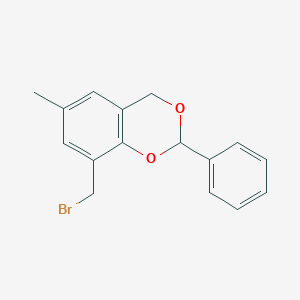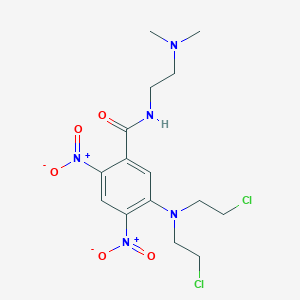
1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl- is a chemical compound commonly known as MEP. This compound has gained significant attention from the scientific community due to its potential applications in various fields. MEP is a thiol compound that contains a pyrrole ring and an alkyl group. The compound is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of MEP is not fully understood. However, it is believed that MEP exerts its biological effects by interacting with sulfhydryl groups in proteins and enzymes. MEP can also act as a radical scavenger, preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
MEP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MEP can inhibit the growth of cancer cells and exhibit antibacterial activity against various strains of bacteria. In vivo studies have shown that MEP can reduce oxidative stress and inflammation in animal models. MEP has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MEP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of various compounds. MEP also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, MEP has some limitations for lab experiments. It is a reactive compound that can interact with other compounds in the lab environment, leading to false-positive results. MEP is also a toxic compound that requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of MEP. One of the directions is to study its potential applications in drug discovery. MEP has been shown to exhibit anticancer and antimicrobial properties, making it a potential lead compound for the development of new drugs. Another direction is to study its potential applications in material science. MEP can be used as a precursor for the synthesis of various polymers and materials with unique properties. Finally, future studies can focus on the mechanism of action of MEP and its interaction with proteins and enzymes, leading to a better understanding of its biological effects.
Conclusion:
In conclusion, 1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl- is a versatile compound with potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MEP is a promising compound that requires further studies to fully understand its potential applications.
Synthesemethoden
MEP can be synthesized using different methods. One of the commonly used methods is the reaction of 2-methyl-5-propylpyrrole with ethanethiol in the presence of a catalyst. The reaction takes place under mild conditions, and the product can be purified using a simple extraction process. Another method involves the reaction of 2-methyl-5-propylpyrrole with thioacetic acid followed by hydrolysis to obtain MEP.
Wissenschaftliche Forschungsanwendungen
MEP has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MEP has been studied for its anticancer, antimicrobial, and antioxidant properties. It has been shown to inhibit the growth of cancer cells and exhibit antibacterial activity against various strains of bacteria. In material science, MEP has been used as a precursor for the synthesis of various polymers and materials. In organic synthesis, MEP has been used as a building block for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
153686-99-8 |
|---|---|
Molekularformel |
C10H17NS |
Molekulargewicht |
183.32 g/mol |
IUPAC-Name |
2-(2-methyl-5-propylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C10H17NS/c1-3-4-10-6-5-9(2)11(10)7-8-12/h5-6,12H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
LRGRVYMIARIGRU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(N1CCS)C |
Kanonische SMILES |
CCCC1=CC=C(N1CCS)C |
Andere CAS-Nummern |
153686-99-8 |
Synonyme |
2-Methyl 5-propyl N-ethanethiol pyrrole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



